5-fluoro-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is notable for its unique combination of fluorine and iodine substituents, which impart distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with fluorinating and iodinating agents. For instance, the reaction of 4-iodo-1-methyl-1H-pyrazole with a fluorinating agent such as Selectfluor can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process generally includes steps such as halogenation, cyclization, and purification to achieve high yields and purity. The use of advanced techniques like continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-4-azido-1-methyl-1H-pyrazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Fluoro-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoro-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5-Fluoro-1-methyl-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodo-1-methyl-1H-pyrazole: Lacks the fluorine substituent, affecting its electronic properties and chemical behavior.
5-Fluoro-4-chloro-1-methyl-1H-pyrazole:
Uniqueness: 5-Fluoro-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in the synthesis of complex molecules and materials with specific desired characteristics .
Properties
IUPAC Name |
5-fluoro-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FIN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNOYRTEDXUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.